2-Chloro-N,4-dimethylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N,4-dimethylnicotinamide: is an organic compound with the molecular formula C8H9ClN2O It is a derivative of nicotinamide, which is a form of vitamin B3
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Esterification and Aminolysis Method:
-
Direct Amination Method:
Starting Material: 2-chloro-3-trichloromethylpyridine
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
Reagents: Common reagents include dimethylamine and methanol.
Conditions: Reactions are typically carried out under reflux conditions with a catalyst.
Products: The major product is 2-chloro-N,4-dimethylnicotinamide.
-
Oxidation and Reduction Reactions:
Reagents: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride.
Conditions: These reactions are conducted under controlled temperatures and pressures.
Products: Various oxidized or reduced derivatives of the compound.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Explored for its role in preventing Type I diabetes and its antibacterial, antimicrobial, antifungal, and anti-HIV properties .
Industry:
Mechanism of Action
The mechanism of action of 2-chloro-N,4-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the growth of certain bacteria by interfering with their metabolic processes. The compound’s structure allows it to bind to bacterial enzymes, thereby inhibiting their function and leading to bacterial cell death .
Comparison with Similar Compounds
- 2-Chloro-N,N-dimethylnicotinamide
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Comparison:
- 2-Chloro-N,4-dimethylnicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher antibacterial activity and better solubility in organic solvents .
Properties
Molecular Formula |
C8H9ClN2O |
---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloro-N,4-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H9ClN2O/c1-5-3-4-11-7(9)6(5)8(12)10-2/h3-4H,1-2H3,(H,10,12) |
InChI Key |
YFIWGLHMJKKUPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.